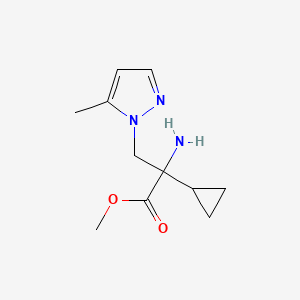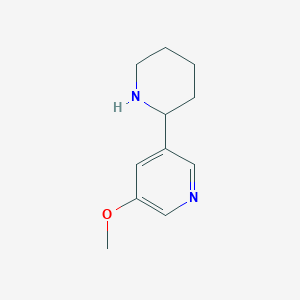
3-Methoxy-5-(piperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the third position and a piperidinyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-(piperidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-piperidone.
Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-piperidone to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of 3-hydroxy-5-(piperidin-2-yl)pyridine or 3-formyl-5-(piperidin-2-yl)pyridine.
Reduction: Formation of 3-methoxy-5-(piperidin-2-yl)piperidine.
Substitution: Formation of 3-chloro-5-(piperidin-2-yl)pyridine or 3-alkoxy-5-(piperidin-2-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-5-(piperidin-2-yl)pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new ligands and catalysts in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. It is investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: this compound is explored for its potential therapeutic applications. It is a candidate for the development of drugs targeting neurological disorders, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels. The methoxy and piperidinyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-5-(piperidin-2-yl)quinoline: Similar structure with a quinoline ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)benzene: Similar structure with a benzene ring instead of a pyridine ring.
3-Methoxy-5-(piperidin-2-yl)pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness: 3-Methoxy-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both methoxy and piperidinyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-methoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-6-9(7-12-8-10)11-4-2-3-5-13-11/h6-8,11,13H,2-5H2,1H3 |
InChI-Schlüssel |
MYKCTZWTWCDPSI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




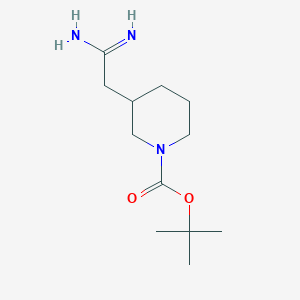
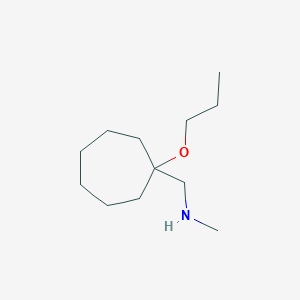

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13534742.png)

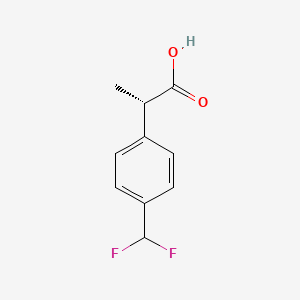
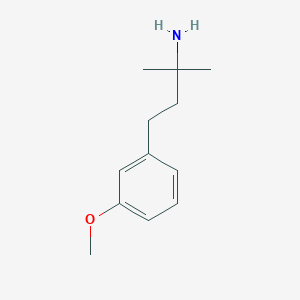
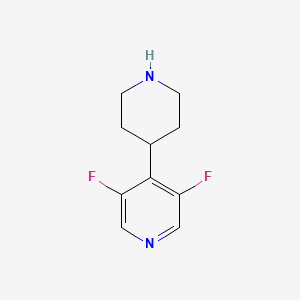


![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)
